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Compound of Interest

Compound Name: DBPR108

Cat. No.: B606979 Get Quote

A detailed guide for researchers and drug development professionals on the binding

characteristics of the novel DPP-4 inhibitor DBPR108 in comparison to other established

gliptins.

This guide provides a comprehensive comparison of the binding kinetics of DBPR108
(prusogliptin) to its target enzyme, Dipeptidyl Peptidase-4 (DPP-4), alongside other widely-used

DPP-4 inhibitors. While detailed kinetic parameters such as association (k_on) and dissociation

(k_off) rates for DBPR108 are not extensively available in published literature, a comparison of

its inhibitory potency (IC50) provides valuable insights into its efficacy.

Executive Summary
DBPR108 is a novel, potent, and selective inhibitor of DPP-4.[1][2][3] Its primary mechanism of

action involves the inhibition of DPP-4, which in turn prevents the degradation of incretin

hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic

polypeptide (GIP). This leads to enhanced glucose-dependent insulin secretion and

suppression of glucagon release, thereby contributing to glycemic control in type 2 diabetes.

This guide presents a comparative analysis of DBPR108's inhibitory potency against that of

other established DPP-4 inhibitors, such as sitagliptin, vildagliptin, saxagliptin, linagliptin, and

alogliptin.
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The following tables summarize the available quantitative data for the binding and inhibition of

DPP-4 by DBPR108 and other selected gliptins.

Table 1: Comparative Inhibitory Potency (IC50) against DPP-4

Inhibitor IC50 (nM) Notes

DBPR108 (Prusogliptin) 15

Potent inhibitor with high

selectivity over other dipeptidyl

peptidases like DPP-2, DPP-8,

and DPP-9.[1][2][4]

Sitagliptin 12.3 - 64.4
A widely used DPP-4 inhibitor.

[4]

Vildagliptin ~50
A potent inhibitor of the DPP-4

enzyme.

Saxagliptin ~50
A competitive, reversible DPP-

4 inhibitor.[5]

Linagliptin ~1
A potent and long-acting DPP-

4 inhibitor.

Alogliptin 7 A selective DPP-4 inhibitor.[5]

Teneligliptin ~1 A potent DPP-4 inhibitor.[5]

Note: IC50 values can vary depending on the specific experimental conditions, including

enzyme and substrate concentrations, and the source of the enzyme (e.g., recombinant

human, plasma-derived).[5]

Table 2: Detailed Binding Kinetics of Selected DPP-4 Inhibitors (via Surface Plasmon

Resonance)

While specific binding kinetics for DBPR108 are not publicly available, the following data for

other gliptins provide a benchmark for understanding the association and dissociation

characteristics of DPP-4 inhibitors.
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Inhibitor
Association Rate
(k_on) (10^6 M^-1
s^-1)

Dissociation Rate
(k_off) (10^-4 s^-1)

Dissociation
Constant (K_D)
(nM)

Sitagliptin 2.0 10.0 5.0

Vildagliptin 1.5 1.2 0.8

Saxagliptin 4.3 1.3 0.3

Linagliptin 7.6 0.51 0.07

Alogliptin 1.8 12.0 6.7

Teneligliptin 1.9 0.7 0.4

Data presented in this table is aggregated from comparative studies and is intended for

illustrative purposes.

Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the underlying mechanisms and experimental

procedures, the following diagrams illustrate the DPP-4 inhibition signaling pathway and a

typical experimental workflow for determining binding kinetics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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